tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate
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Overview
Description
tert-Butyl N-[(1R)-1-cyclohexylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is particularly interesting due to its unique structural features, which include a tert-butyl group and a cyclohexylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexylethyl derivative. One common method is the palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1R)-1-cyclohexylethyl]carbamate can undergo oxidation reactions, particularly at the cyclohexylethyl moiety.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the cyclohexylethyl group.
Reduction: The major product is the corresponding amine.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar structure but with a hydroxyl group on the cyclohexyl ring.
tert-Butyl N-(3-hydroxycyclohexyl)carbamate: Another similar compound with a hydroxyl group at a different position on the cyclohexyl ring.
Uniqueness: tert-Butyl N-[(1R)-1-cyclohexylethyl]carbamate is unique due to its specific stereochemistry and the presence of the cyclohexylethyl moiety. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1100753-97-6 |
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Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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